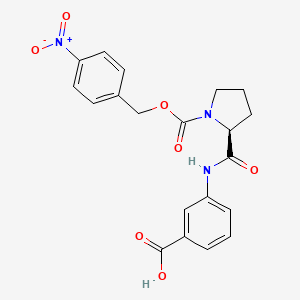
(S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a nitrobenzyloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid typically involves multiple steps, including:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitrobenzyloxycarbonyl Group: This step often involves the reaction of the pyrrolidine derivative with 4-nitrobenzyl chloroformate under basic conditions.
Amidation Reaction: The final step involves the coupling of the intermediate with benzoic acid or its derivatives using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution on Benzoic Acid: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrrolidine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid would depend on its specific application. Generally, such compounds may interact with biological targets like enzymes or receptors, modulating their activity. The nitrobenzyloxycarbonyl group can act as a protecting group, which can be removed under specific conditions to release the active compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(1-((4-Methoxybenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
- (S)-3-(1-((4-Chlorobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
Uniqueness
(S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid is unique due to the presence of the nitro group, which can undergo specific chemical transformations that other similar compounds may not
Propriétés
Formule moléculaire |
C20H19N3O7 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
3-[[(2S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H19N3O7/c24-18(21-15-4-1-3-14(11-15)19(25)26)17-5-2-10-22(17)20(27)30-12-13-6-8-16(9-7-13)23(28)29/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,21,24)(H,25,26)/t17-/m0/s1 |
Clé InChI |
RCWRACYQFCYEAP-KRWDZBQOSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















